molecular formula C6H10FN B2407340 (1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane CAS No. 1445950-82-2

(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane

Cat. No. B2407340
CAS RN: 1445950-82-2
M. Wt: 115.151
InChI Key: MDUJFLHUXRIJHZ-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C6H10FN and a molecular weight of 115.15 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 10 hydrogen atoms, and 1 fluorine atom . The exact spatial arrangement of these atoms is indicated by the (1R,5R,6S) notation in the name, which refers to the configuration of the chiral centers in the molecule.

Scientific Research Applications

  • Positron Emission Tomography Imaging : One study focused on developing radioligands with optimized brain kinetics for PET imaging of nicotinic acetylcholine receptors (nAChR). The research identified certain isomers, including ones related to (1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane, as selective ligands for beta-nAChR with promising properties for brain imaging, particularly in pharmacological studies (Gao et al., 2008).

  • Synthesis and Reactivity in Organic Chemistry : Another research area involves the synthesis and reactivity of chiral, nonracemic 1-azabicyclo[4.1.0]heptanes, exploring their potential in creating new compounds. Studies have shown these compounds undergo nucleophilic ring opening reactions, although they did not exhibit significant cytotoxic activity (Hodgkinson et al., 1998).

  • Intramolecular Reductive Cyclopropanation : Research has been conducted on synthesizing derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons. These studies involve intramolecular reductive cyclopropanation, a technique used to create structurally complex molecules (Gensini et al., 2002).

  • Enzyme Inhibition Studies : Research on isomeric bicyclo[4.1.0]heptane analogues of glycosidase inhibitors has been conducted. These studies revealed that certain analogues showed competitive inhibition against specific enzymes, suggesting potential for therapeutic applications (Wang & Bennet, 2007).

  • Synthetic Applications in Medicinal Chemistry : The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, has been investigated for its potential use in medicinal chemistry. The optimized synthetic route for this compound involves several key steps, including diazomalonate insertion and chemoselective reduction (Napolitano et al., 2010).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-3-8-2-4-1-5(4)6/h4-6,8H,1-3H2/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJFLHUXRIJHZ-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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